Caprylyltrimethylammonium chloride chemical structure and properties
Caprylyltrimethylammonium chloride chemical structure and properties
An In-depth Technical Guide to Caprylyltrimethylammonium Chloride
Introduction
Caprylyltrimethylammonium chloride, also known as octyltrimethylammonium chloride, is a quaternary ammonium compound (QAC) that functions as a cationic surfactant. It consists of a central positively charged nitrogen atom covalently bonded to three methyl groups and an eight-carbon alkyl chain (the caprylyl or octyl group). This amphiphilic structure, featuring a hydrophilic quaternary ammonium "head" and a hydrophobic hydrocarbon "tail," underpins its utility in a variety of scientific and industrial applications.
For researchers and professionals in drug development, Caprylyltrimethylammonium chloride is of interest due to its properties as an antimicrobial agent, a permeation enhancer, and a component in formulation chemistry. Its ability to interact with and disrupt biological membranes is central to its mechanism of action and its potential applications. This guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, synthesis, mechanisms of action, and relevant experimental protocols.
Chemical Structure and Identification
The molecular structure of Caprylyltrimethylammonium chloride is defined by its quaternary ammonium cation and a chloride anion.
Table 1: Chemical Identifiers for Caprylyltrimethylammonium Chloride
| Identifier | Value |
|---|---|
| IUPAC Name | trimethyl(octyl)azanium chloride[1] |
| Synonyms | Octyltrimethylammonium chloride, N,N,N-Trimethyloctan-1-aminium chloride[1] |
| CAS Number | 10108-86-8[1] |
| Molecular Formula | C₁₁H₂₆ClN[1] |
| Molecular Weight | 207.78 g/mol [1] |
| InChI | InChI=1S/C11H26N.ClH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1[1] |
| InChIKey | UYRVASWJNOAPQD-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCC--INVALID-LINK--(C)C.[Cl-] |
Physicochemical and Toxicological Properties
The physical and chemical characteristics of Caprylyltrimethylammonium chloride dictate its behavior in various systems. Its safety profile is a critical consideration for its application.
Table 2: Physicochemical Properties of Caprylyltrimethylammonium Chloride
| Property | Value | Source |
|---|---|---|
| Physical Description | Hygroscopic solid or liquid | [2] |
| Solubility | Water soluble | [2] |
| Stability | Stable under normal conditions; hygroscopic | [2] |
| Incompatibilities | Strong oxidizing agents, bases | [2] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Hydrogen chloride gas |[2] |
Table 3: Toxicological Data for Homologous Quaternary Ammonium Compounds
| Hazard Identification | Description | Source |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. (Category 4) | [2] |
| Skin Irritation | Causes skin irritation. (Category 2) | [2] |
| Eye Irritation | Causes serious eye irritation. (Category 2) | [2] |
| Aquatic Toxicity | Very toxic to aquatic life. |
| Germ Cell Mutagenicity | Negative (Ames test for dodecyltrimethylammonium chloride) | |
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure and purity of Caprylyltrimethylammonium chloride. While a dedicated public spectral database for this specific compound is limited, the expected spectral features can be reliably inferred from the analysis of homologous alkyltrimethylammonium salts.[3]
Table 4: Predicted ¹H NMR Spectral Data for Caprylyltrimethylammonium Chloride
| Protons | Expected Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ -CH₂- | ~0.89 | Triplet | 3H |
| -(CH₂ )₅- | ~1.2-1.4 | Multiplet | 10H |
| -CH₂ -CH₂-N⁺- | ~1.7 | Multiplet | 2H |
| -CH₂-CH₂ -N⁺- | ~3.3 | Multiplet | 2H |
| (CH₃ )₃-N⁺- | ~3.4 | Singlet | 9H |
Note: Data is inferred from spectra of homologous compounds.
Table 5: Predicted ¹³C NMR Spectral Data for Caprylyltrimethylammonium Chloride
| Carbon | Expected Chemical Shift (ppm, CDCl₃) |
|---|---|
| C H₃-CH₂- | ~14.2 |
| -(C H₂)₅- | ~22.8, 26.5, 29.2, 29.3, 31.8 |
| -C H₂-CH₂-N⁺- | ~23.1 |
| -CH₂-C H₂-N⁺- | ~67.0 |
| (C H₃)₃-N⁺- | ~53.3 |
Note: Data is inferred from spectra of homologous compounds.
Table 6: Predicted Mass Spectrometry and IR Data
| Technique | Expected Value/Features |
|---|---|
| Mass Spec. (ESI+) | m/z ~172.22 (M⁺), corresponding to the [C₁₁H₂₆N]⁺ cation. |
| Infrared (IR) | ~2955, 2925, 2855 cm⁻¹ (C-H stretch); ~1465 cm⁻¹ (C-H bend); ~965, 910 cm⁻¹ (C-N⁺ stretch) |
Note: Data is inferred from spectra of homologous compounds.
Experimental Protocol: Spectroscopic Characterization
This section outlines a general methodology for the spectroscopic analysis of Caprylyltrimethylammonium chloride.
Caption: Workflow for structural elucidation of Caprylyltrimethylammonium chloride.
-
Sample Preparation (NMR): Dissolve 10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O) in a 5 mm NMR tube.[3]
-
¹H NMR Spectroscopy: Acquire the proton spectrum using a standard single-pulse sequence. Calibrate the chemical shift to the residual solvent peak.
-
¹³C NMR Spectroscopy: Acquire the carbon spectrum using a proton-decoupled pulse program. A longer acquisition time is necessary due to the low natural abundance of ¹³C.[3]
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol). Analyze using Electrospray Ionization (ESI) in positive ion mode to detect the quaternary ammonium cation.[3]
-
FTIR Spectroscopy: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory and acquire the spectrum.
Synthesis Pathway
Caprylyltrimethylammonium chloride is typically synthesized via a two-step process involving the formation of an octyl halide followed by quaternization with trimethylamine. A common laboratory-scale synthesis starts from n-octanol.
Caption: General two-step synthesis of Caprylyltrimethylammonium chloride.
-
Step 1: Halogenation of n-Octanol: n-Octanol is converted to 1-chlorooctane (or another 1-halooctane). A common method involves reacting the alcohol with thionyl chloride (SOCl₂) or a similar halogenating agent.[4] This reaction typically requires heating and may use a catalyst like pyridine.
-
Step 2: Quaternization: The resulting 1-chlorooctane is reacted with trimethylamine in a polar solvent under pressure and heat. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the quaternary ammonium salt.[4]
Mechanism of Action and Applications
The primary applications of Caprylyltrimethylammonium chloride in a research and pharmaceutical context stem from its surfactant properties and its interaction with biological membranes.
Antimicrobial Action
As a QAC, it possesses broad-spectrum antimicrobial activity. The mechanism is primarily driven by the disruption of the cell membrane's integrity.[5][6]
-
Adsorption and Binding: The positively charged cationic headgroup is electrostatically attracted to the negatively charged components of microbial cell walls and membranes (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[7]
-
Membrane Disruption: The hydrophobic octyl tail penetrates and integrates into the hydrophobic lipid bilayer of the cell membrane.[7][8]
-
Loss of Integrity: This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components (ions, metabolites, nucleic acids), and ultimately, cell death.[6][9]
Caption: Mechanism of membrane disruption by Caprylyltrimethylammonium chloride.
Applications in Drug Delivery
The membrane-disrupting properties of Caprylyltrimethylammonium chloride are also being explored in drug delivery systems.
-
Permeation Enhancement: By transiently disrupting the lipid bilayers of epithelial tissues (like the skin or intestinal wall), it can enhance the penetration of co-administered therapeutic agents.[10]
-
Ionic Liquids: As a salt with a potentially low melting point, it fits within the class of ionic liquids, which are investigated as novel solvents and carriers for poorly soluble drugs.[11][12] Ionic liquids can improve drug solubility and stability.
-
Nanoparticle Formulation: It can act as a stabilizer or surface-modifying agent in the formulation of nanoparticles, providing a positive surface charge that can facilitate interaction with and uptake by negatively charged cells.
References
- 1. Caprylyltrimethylammonium chloride | C11H26ClN | CID 24949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 5. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Drug-membrane interactions: significance for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
